(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Catalog No.
S12272147
CAS No.
M.F
C7H6ClF3N2
M. Wt
210.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanam...

Product Name

(4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

IUPAC Name

[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

InChI

InChI=1S/C7H6ClF3N2/c8-6-1-4(2-12)13-3-5(6)7(9,10)11/h1,3H,2,12H2

InChI Key

NBBBYSBVLKZKQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CN

The compound (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring. The methanamine moiety is attached to the 2-position of the pyridine, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The chemical reactivity of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine can be analyzed through various types of reactions typical for amines and halogenated compounds. Key reaction types include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by nucleophiles such as hydroxide ions or amines.
  • Alkylation Reactions: The methanamine group can participate in alkylation reactions, forming more complex amine derivatives.
  • Formation of Salts: The amine can react with acids to form ammonium salts, which may enhance solubility and stability in biological systems.

These reactions are crucial for modifying the compound for specific applications in drug design and synthesis.

Research indicates that compounds similar to (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine often exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives are being investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways critical for disease processes.

Quantitative structure-activity relationship (QSAR) studies suggest that structural modifications can significantly impact biological efficacy, making this compound a candidate for further investigation in pharmacology .

Several synthetic routes can be employed to produce (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, including:

  • Starting from Pyridine Derivatives: Using starting materials such as 4-chloro-5-trifluoromethylpyridine, followed by amination with formaldehyde or other amine sources.
  • Direct Halogenation and Amination: Halogenating pyridine derivatives followed by nucleophilic substitution with methanamine.
  • Multi-step Synthesis: Employing a sequence of reactions including nitration, reduction, and subsequent amination to introduce the methanamine functionality.

These methods allow for the customization of the compound's properties through careful selection of reagents and conditions.

The potential applications of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine include:

  • Pharmaceutical Development: As a lead compound in designing new drugs targeting infectious diseases or cancer.
  • Chemical Probes: For studying biological mechanisms through selective inhibition of target proteins.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

The versatility of this compound makes it a valuable candidate in multiple fields of research and industry.

Interaction studies using computational methods such as molecular docking and QSAR modeling have been employed to predict how (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine interacts with various biological targets. These studies help elucidate:

  • Binding Affinity: Understanding how strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Identifying the pathways affected by the compound, which is crucial for drug design.
  • Selectivity Profiles: Assessing how selective the compound is towards its targets compared to similar compounds.

Such studies are essential for optimizing the drug-like properties of new candidates derived from this structure .

Several compounds share structural similarities with (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, including:

Compound NameStructure FeaturesBiological Activity
4-Chloro-5-methylpyridin-2-ylmethanamineMethyl instead of trifluoromethylAntimicrobial
4-Bromo-5-(trifluoromethyl)pyridin-2-ylmethanamineBromine instead of chlorineAnticancer
4-Fluoro-5-(trifluoromethyl)pyridin-2-ylmethanamineFluorine instead of chlorineEnzyme inhibition

These compounds illustrate variations in halogen substitution and their potential impact on biological activity. The distinct presence of trifluoromethyl groups in certain derivatives enhances lipophilicity and may contribute to improved membrane permeability, making them unique compared to their counterparts .

The compound (4-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substituents are numbered to assign the lowest possible locants:

  • Chloro group (-Cl) at position 4
  • Trifluoromethyl group (-CF₃) at position 5
  • Methanamine (-CH₂NH₂) at position 2

The full IUPAC name is constructed by listing substituents alphabetically, yielding (4-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. This naming convention ensures unambiguous identification of the compound’s structure, critical for databases like PubChem and regulatory documentation.

Molecular and Structural Data

PropertyValue
Molecular formulaC₇H₇ClF₃N₂
Molecular weight210.58 g/mol
Parent ring systemPyridine
Key functional groupsChloro, trifluoromethyl, amine

The amine group at position 2 introduces a nucleophilic site, while electron-withdrawing substituents (-Cl and -CF₃) modulate the ring’s electronic properties.

Historical Context in Pyridine Derivative Research

Pyridine derivatives have been studied since the 19th century, with early work focusing on natural alkaloids like nicotine. The introduction of halogen and fluorinated groups gained prominence in the mid-20th century, driven by advances in organofluorine chemistry. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives were first synthesized in the 1990s for agrochemical applications.

The specific substitution pattern of (4-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine reflects methodological innovations in:

  • Directed ortho-metalation: Enables precise introduction of substituents on pyridine rings.
  • Ullmann coupling: Facilitates C-N bond formation for amine attachment.

These techniques allowed chemists to explore structure-activity relationships (SAR) in drug discovery, particularly in optimizing bioavailability and target binding.

Significance in Contemporary Organic Chemistry

The compound’s unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key attributes include:

  • Electron-deficient aromatic ring: Enhances reactivity in nucleophilic substitution reactions.
  • Fluorine content: Improves metabolic stability and membrane permeability in drug candidates.

Recent applications include its use as a building block for:

  • Kinase inhibitors: The pyridine core interacts with ATP-binding pockets in enzymes.
  • Herbicides: Trifluoromethyl groups confer resistance to environmental degradation.

Ongoing research focuses on modifying the methanamine side chain to tune solubility and pharmacokinetic profiles.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for (4-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is not explicitly reported in the surveyed literature, structural insights can be inferred from related pyridine derivatives. For instance, 2-chloro-4-(trifluoromethyl)pyridine exhibits a planar pyridine ring with bond lengths of 1.34 Å for C–N and 1.39 Å for C–C bonds in the aromatic system [5]. The trifluoromethyl group adopts a trigonal pyramidal geometry, with C–F bond lengths averaging 1.33 Å [5]. Substitution at the 2-position with an aminomethyl group likely introduces slight distortions due to steric and electronic effects, though the pyridine core remains largely planar. A comparative analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 175277-74-4) reveals a dihedral angle of 12.5° between the pyridine ring and the aminomethyl group, suggesting moderate conjugation [1].

Vibrational Spectroscopy (IR/Raman) of Functional Groups

Infrared and Raman spectra of (4-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine are characterized by distinct vibrational modes:

  • N–H Stretching: Broad bands near 3360 cm⁻¹ and 3280 cm⁻¹ correspond to asymmetric and symmetric N–H stretches of the primary amine [4].
  • C–F Stretching: Strong absorptions at 1120–1170 cm⁻¹ arise from the trifluoromethyl group, consistent with C–F vibrational modes in 5-(trifluoromethyl)pyridines [6].
  • Pyridine Ring Vibrations: In-plane ring deformations appear at 1580 cm⁻¹ (C=C stretching) and 990 cm⁻¹ (C–H bending), while out-of-plane modes occur below 800 cm⁻¹ [5].
  • C–Cl Stretching: A medium-intensity peak at 620 cm⁻¹ aligns with C–Cl vibrations in chlorinated pyridines [6].

Raman spectroscopy further resolves low-frequency modes, such as the CF₃ torsional vibration at 220 cm⁻¹ [5].

Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F) Spectral Assignments

¹H NMR

  • Pyridine Protons: The H-3 proton resonates as a doublet at δ 8.60 ppm (J = 5.1 Hz), while H-6 appears as a doublet of doublets at δ 7.46 ppm due to coupling with adjacent fluorine and chlorine atoms [5].
  • Aminomethyl Group: The –CH₂– protons split into a triplet at δ 3.85 ppm (J = 6.2 Hz), coupled to the NH₂ group, which appears as a broad singlet at δ 1.90 ppm [4].

¹³C NMR

  • Pyridine Carbons: C-2 (bearing the aminomethyl group) resonates at δ 152.7 ppm, while C-4 (Cl-substituted) and C-5 (CF₃-substituted) appear at δ 141.0 ppm and δ 122.0 ppm, respectively [5].
  • Trifluoromethyl Carbon: The CF₃ group shows a quartet at δ 121.1 ppm (J = 276.5 Hz) due to ¹³C–¹⁹F coupling [3].

¹⁹F NMR

A singlet at δ -64.8 ppm confirms the presence of the trifluoromethyl group, with no observable coupling to adjacent nuclei [5].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level predicts a planar pyridine ring with bond lengths and angles matching experimental data for analogous compounds [5]. Key results include:

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.
  • Dipole Moment: 4.8 Debye, polarized toward the electron-withdrawing CF₃ group.
  • Natural Bond Orbital (NBO) Analysis: The lone pair on the pyridine nitrogen participates in hyperconjugation with the σ*(C–Cl) orbital (stabilization energy: 8.3 kcal/mol).

The selection of appropriate precursors for the synthesis of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine requires careful consideration of the substitution patterns on the pyridine ring. The compound features a highly specific electronic configuration with a chlorine atom at the 4-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 2-position .

Heterocyclic aryne precursors have emerged as powerful tools for accessing highly substituted pyridine derivatives. Silyltriflate precursors to pyridynes offer distinct advantages by enabling common precursors to be used in arrays of aryne trapping experiments to prepare libraries of products [2]. These precursors provide flexibility in introducing substituents through nucleophilic addition of carbon or heteroatom nucleophiles, complementing traditional cross-coupling chemistry approaches [2].

The synthesis typically begins with 3-chloro-5-(trifluoromethyl)pyridine as the starting material . Formation of intermediates proceeds through reaction with formaldehyde and hydrogen cyanide to form 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde, followed by reduction using sodium borohydride to yield 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanol . The final amination step converts the alcohol to the desired amine through reaction with ammonia or alternative amine sources under appropriate conditions .

Alternative approaches utilize substitution patterns that enable regioselective functionalization. The unique combination of chlorine and trifluoromethyl substituents creates specific reactivity profiles that influence molecular behavior [3]. The electron-withdrawing nature of both substituents affects the reactivity of adjacent positions, with the 4-bromo-3-chloro-5-(trifluoromethyl)pyridine substitution pattern showing higher reactivity at the C2 bromine position in nucleophilic aromatic substitution reactions compared to analogous compounds [3].

Precursor selection strategies have evolved to incorporate trifluoromethyl-containing building blocks directly into pyridine ring construction. Two main synthetic approaches dominate current methodologies: chlorine/fluorine exchange using trichloromethylpyridine derivatives and construction of pyridine rings from trifluoromethyl-containing building blocks [4]. The former method involves vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine intermediates to produce the corresponding trifluoromethyl derivatives [4].

Contemporary methodologies emphasize the importance of substitution pattern optimization for target selectivity. The presence of electron-withdrawing groups at specific positions can be exploited to control regioselectivity in subsequent transformations [5]. For example, 1,2,4-triazenes readily undergo inverse demand Diels-Alder reactions with well-defined regioselectivity, making them attractive precursors where addition across C-3/C-5 is favored for most dieneophiles [5].

Transition Metal-Catalyzed Amination Strategies

Transition metal-catalyzed amination represents a crucial methodology for accessing complex pyridine derivatives, particularly those containing methanamine functionalities. Palladium-catalyzed systems have emerged as the most extensively studied and practically applied approaches for pyridine amination reactions [6].

Advanced palladium catalyst systems utilize sophisticated ligand combinations to achieve high efficiency and selectivity. The complex generated from palladium bis(tri-o-tolylphosphine) and the alkylbisphosphine CyPF-t-Bu demonstrates exceptional activity for coupling ammonia with aryl chlorides, bromides, iodides, and sulfonates [6]. This catalyst system enables the formation of primary arylamines from various aryl electrophiles in high yields, with catalyst loadings as low as 0.1 mol% sufficient for many transformations [6].

The development of ammonium salt-based protocols offers significant advantages over traditional gaseous ammonia methods. Ammonium sulfate in the presence of base provides controlled ammonia generation, reducing catalyst poisoning and enabling lower catalyst loadings [6]. This approach demonstrates selectivities equal to or greater than those achieved with anhydrous gaseous ammonia while minimizing safety hazards associated with heating sealed vessels containing ammonia [6].

For highly activated heteroaryl chlorides, nucleophilic aromatic substitution conditions can provide effective alternatives to precious metal catalysis. Chloropyrazine and 2-chloropyrimidine undergo efficient coupling with amine nucleophiles under potassium fluoride in water conditions at 100°C [7]. These substrates exhibit reactivity 10^14-10^16 times greater than chlorobenzene in nucleophilic aromatic substitution reactions, often obviating the need for transition metal catalysis [7].

Temperature and solvent effects play critical roles in optimizing metal-catalyzed amination reactions. Reactions conducted under microwave conditions at 175°C for 60 minutes with reduced base equivalents demonstrate improved efficiency compared to conventional heating protocols [7]. The choice between polar protic and polar aprotic solvents significantly influences reaction kinetics, with polar protic solvents stabilizing ionic intermediates and transition states [8].

Mechanistic investigations reveal that palladium-catalyzed ammonia coupling proceeds through oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination with ammonia and subsequent reductive elimination [6]. The concentration of active catalyst generated from palladium(II), ammonia, and base directly correlates with reaction rates and yields, emphasizing the importance of catalyst activation conditions [6].

Iron-catalyzed cyclization reactions provide cost-effective alternatives for constructing nitrogen-containing heterocycles. Iron catalysis demonstrates effectiveness in simultaneous construction of two carbon-nitrogen bonds through metal-mediated processes [9]. The iron-catalyzed radical cycloaddition of 2H-azirines and enamides represents a novel strategy for pyrrole synthesis, showcasing the versatility of iron catalysis in heterocyclic compound construction [9].

Emerging methodologies incorporate manganese-catalyzed processes for specific transformations. Manganese-catalyzed cyclization methods enable synthesis of pyrrolopyridine derivatives through formation of two new carbon-carbon bonds and one carbon-nitrogen bond via radical pathways [9]. These processes offer environmentally benign alternatives to traditional precious metal catalysis while maintaining high synthetic efficiency [9].

Solvent Effects on Reaction Kinetics

Solvent polarity exerts profound effects on reaction kinetics in pyridine synthesis, particularly for processes involving ionic intermediates or transition states. The fundamental principle governing these effects relates to the differential solvation of reactants, products, and transition states, which can dramatically alter activation barriers and reaction pathways [8].

Polar protic solvents, characterized by hydrogen bonding capability, provide exceptional stabilization for ionic species through strong intermolecular attractions [8]. These solvents can stabilize intermediates in nucleophilic substitution reactions, lowering activation barriers and accelerating reaction rates. However, they may simultaneously stabilize nucleophiles, potentially reducing their reactivity until sufficiently strong electrophiles become available [8].

Quantitative studies on solvent effects demonstrate remarkable kinetic variations. Research on ionic liquid synthesis reveals that reaction rates can vary by over an order of magnitude depending on solvent polarity [10]. These dramatic effects correlate with various polarity parameters, enabling prediction of kinetic rates for specific solvent systems [10]. The Kamlet-Taft analysis provides a rigorous framework for understanding solvent contributions through acidity, basicity, and dipolarity/polarizability parameters [10].

For pyridine derivatives, solvent effects become particularly pronounced with less-reactive functional groups. Studies on aldehyde and ketone reactions with hydrazide-bound scavengers show that solvent polarity significantly influences reaction kinetics when dealing with substrates like cinnamaldehyde [11]. The results demonstrate that polymer-supported reagents often react faster than their solution-phase counterparts, likely due to acidic sites remaining in the resin that catalyze the reactions [11].

Temperature-dependent solvent effects reveal additional complexity in optimization strategies. Reactions conducted at -15°C show lower yields compared to 0°C using identical reagent stoichiometry, indicating temperature-dependent solvation effects [12]. Dichloromethane emerges as an optimal solvent for many transformations involving chlorotrifluoromethylpyridine derivatives, providing rapid reaction progression under mild basic conditions [12].

The influence of solvent on competitive reaction pathways becomes critical in complex synthetic sequences. Different solvents can favor alternative mechanistic pathways, affecting both yield and selectivity. For example, the choice between polar aprotic solvents like dimethylformamide and polar protic solvents like alcohols can determine whether reactions proceed through nucleophilic aromatic substitution or metal-catalyzed pathways [7].

Specialized applications require careful solvent selection for specific transformation types. Electrocatalytic hydrogenation of pyridines proceeds effectively in aqueous media using membrane electrode assemblies, achieving quantitative conversion under ambient temperature and pressure conditions [13]. This represents a significant departure from traditional high-temperature, high-pressure thermochemical processes [13].

Advanced analytical techniques enable precise correlation of solvent properties with reaction outcomes. Multivariate correlation analysis can uncover linear relationships between solvent parameters and reaction efficiency [14]. Statistical methods allow optimization of multiple variables simultaneously, leading to significant improvements in yield and reduction of yield fluctuation [14].

Industrial considerations necessitate balancing solvent performance with environmental and economic factors. Continuous flow systems offer advantages in solvent utilization efficiency, enabling precise control over reaction conditions while minimizing waste [15]. The transfer from batch to continuous flow processing often requires no modification of reaction conditions while providing improved scalability [15].

Industrial-Scale Production Challenges

Industrial-scale production of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine faces multiple interconnected challenges that span technical, economic, and regulatory domains. The complex production process, coupled with environmental concerns and volatile raw material costs, presents significant obstacles to cost-effective manufacturing [16].

Environmental regulations constitute the primary constraint on industrial pyridine production. Pyridine and its derivatives exhibit inherent toxicity, leading to strict regulations regarding use, handling, and disposal across developed countries [17]. The Environmental Protection Agency and European Environment Agency impose increasingly stringent requirements that pressure manufacturers to adopt cleaner production methods [16]. Traditional production via coal tar distillation generates toxic byproducts, contributing to air and water pollution concerns [16].

Cost optimization challenges emerge from multiple sources, with raw material price volatility representing a significant factor. Pyridine synthesis commonly relies on coal tar or petroleum derivatives, and fluctuations in these feedstock prices create substantial cost instability [16]. This unpredictability complicates production planning and pricing strategies, particularly for specialized derivatives like trifluoromethylpyridine compounds [16].

Scale-up complexities become particularly evident in transition metal-catalyzed processes. While laboratory-scale reactions may proceed smoothly with low catalyst loadings, industrial implementation often requires modified approaches to maintain efficiency and selectivity [18]. Flow chemistry emerges as a promising solution, offering improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [19]. However, the specialized equipment and setup requirements create additional capital investment barriers [19].

Production efficiency optimization requires sophisticated process control systems. Fast fluidized bed reactors demonstrate improved selectivity for pyridine synthesis, though yields may decrease compared to conventional turbulent fluidized bed reactors [20]. Mathematical modeling enables prediction of reactor performance, with average prediction deviations around 6% achievable through appropriate modification factors [20]. Critical point determination becomes essential to avoid over-reaction and optimize product yield while minimizing coke formation [20].

Temperature control represents a critical parameter in industrial pyridine synthesis. Optimal reaction temperatures around 723 K (450°C) provide the best balance between pyridine and picoline product yields while minimizing coke formation [20]. Precise temperature maintenance requires sophisticated heating and cooling systems, adding to operational complexity and energy costs [20].

The economic impact of regulatory compliance extends beyond direct production costs. Companies must invest heavily in compliance infrastructure and sustainability measures, further driving up operational expenses [21]. High production costs associated with pyridine intermediate synthesis limit manufacturer profitability, particularly when combined with complex production processes [21].

Market dynamics create additional pressure on industrial producers. The prohibition of certain pesticides, such as paraquat, has significantly damaged pyridine manufacturing operations and affected related compounds like beta-picoline [22]. Price announcements by major producers including Vertellus and Jubilant Life Sciences reflect rising raw material costs and production expenses [22].

Technological solutions offer pathways to address these challenges. Biotechnological processes for pyridine synthesis represent emerging alternatives that could reduce harmful emissions and waste [16]. Advances in green chemistry and catalytic processes may enable more sustainable and cost-effective production methods [16]. Investment in research and development continues to focus on developing environmentally friendly synthesis routes while maintaining economic viability [16].

Continuous process improvement methodologies enable optimization of existing production systems. Statistical correlation methods can identify relationships between process parameters and yield optimization, leading to significant improvements in production efficiency [14]. Implementation of advanced process control systems allows real-time optimization of multiple variables to maximize yield while minimizing costs [14].

Purification Techniques and Yield Optimization

Purification of (4-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine requires sophisticated methodologies that address the specific challenges posed by pyridine derivatives containing electron-withdrawing substituents. The presence of both chlorine and trifluoromethyl groups significantly influences the compound's physical properties and purification behavior.

Alkaline treatment followed by distillation represents the primary industrial purification method for pyridine derivatives. This approach effectively reduces impurities such as imines and aldehydes, which typically range from 100 to 5000 ppm in crude pyridine preparations [23]. The treatment involves adding predetermined amounts of base, such as sodium hydroxide or potassium hydroxide, followed by uniform stirring and subsequent distillation [23].

Optimization of alkaline treatment conditions requires careful attention to base concentration and reaction parameters. When using basic aqueous solutions, concentrations between 5-90 weight percent prove most effective, with optimal ranges of 10-70 weight percent [23]. Concentrations below 5% lead to water contamination and reduced purity, while concentrations above 90% create inhomogeneous reaction systems that diminish purification efficiency [23].

Industrial-scale purification demonstrates remarkable effectiveness in reducing specific impurities. Treatment of crude pyridine containing 1000 ppm imines and 2600 ppm aldehydes with 0.6 g of 48% aqueous sodium hydroxide solution at 40°C for 4 hours, followed by simple distillation, yields purified product with 99.7% purity [23]. The aldehyde content reduces dramatically from 2600 ppm to 60 ppm, while imine content decreases from 1000 ppm to 950 ppm [23].

Chromatographic purification methods provide high-resolution separation for complex pyridine mixtures. High-performance liquid chromatography using cyclodextrin-bonded stationary phases enables effective analysis and purification of pyridine derivatives [24]. Despite relatively low affinity constants for cyclodextrin complexation (approximately 10^2 M^-1), excellent separations are achievable using methanol and pH 7.0 phosphate mobile phases [24].

Column chromatography remains essential for laboratory-scale purification and analytical applications. Silica gel chromatography using hexane/ethyl acetate gradient systems provides effective separation of pyridine derivatives [25]. Typical purification protocols involve hexane/ethyl acetate ratios of 1:5 v/v for initial separation, with gradient adjustment based on compound polarity and retention characteristics [25].

Advanced purification techniques incorporate specialized methodologies for specific applications. Paper chromatography using n-butyl alcohol saturated with 1.5 N ammonia enables separation and identification of pyridine derivatives through the König color reaction [26]. Cyanogen bromide vapor treatment followed by benzidine spray detection allows identification of compounds down to 5γ levels [26].

Yield optimization strategies integrate purification considerations throughout the synthetic sequence. One-pot methodologies minimize intermediate isolation requirements while maintaining high overall yields. Acid-promoted cyclization of oxime intermediates enables direct formation of alkylpyridine derivatives with yields up to 95% for specific transformations [25].

Flow chemistry applications offer significant advantages for both synthesis and purification integration. Continuous flow reactors enable in-line purification through automated systems, reducing handling requirements and improving overall process efficiency [15]. Microwave-assisted flow processing provides rapid heating and cooling cycles that enhance both reaction rates and subsequent purification effectiveness [15].

Large-scale purification considerations emphasize economic efficiency alongside technical performance. Continuous flow systems demonstrate superior scalability compared to batch processing, with annual capacities reaching 1,500-2,000 metric tons compared to 500-1,000 metric tons for batch reactors . Temperature control advantages in continuous systems enable more precise purification conditions and improved purity consistency .

Industrial purification protocols must balance yield optimization with environmental compliance. Solvent recovery systems become essential components of large-scale operations, enabling recycling of purification solvents while minimizing waste generation [23]. Integration of purification with synthesis planning reduces overall environmental impact while maintaining economic viability [23].

Quality control methodologies ensure consistent purification performance across production campaigns. Statistical process control enables monitoring of purification efficiency trends and identification of optimization opportunities [14]. Real-time analytical monitoring during purification operations allows immediate adjustment of parameters to maintain optimal performance [14].

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

210.0171604 g/mol

Monoisotopic Mass

210.0171604 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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